molecular formula C15H24O5Si B6590928 (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane CAS No. 1227828-43-4

(3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane

Cat. No.: B6590928
CAS No.: 1227828-43-4
M. Wt: 312.43 g/mol
InChI Key: XPQFZZADCYULFC-UHFFFAOYSA-N
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Description

(3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane: is an organosilicon compound that features a phenyl group substituted with a 1,3-dioxolane ring and three ethoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane typically involves the reaction of 3-(1,3-dioxolan-2-yl)phenol with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. Common catalysts used include platinum-based catalysts or other transition metal catalysts that facilitate the hydrosilylation reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize yield and purity. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the dioxolane moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can target the ethoxy groups or the dioxolane ring. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, such as alcohols or amines, under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, CrO₃

    Reduction: LiAlH₄, NaBH₄

    Substitution: Alcohols, amines, acids, bases

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of siloxanes or silanes with different substituents

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of functionalized silanes and siloxanes.
  • Employed in the preparation of hybrid organic-inorganic materials.

Biology:

  • Utilized in the modification of biomolecules for enhanced stability and functionality.
  • Applied in the development of biocompatible coatings for medical devices.

Medicine:

  • Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
  • Explored for use in diagnostic imaging as a contrast agent.

Industry:

  • Used in the production of advanced materials with improved mechanical and thermal properties.
  • Applied in the surface treatment of glass, ceramics, and metals to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane involves the interaction of its silane groups with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with surfaces, leading to enhanced adhesion and stability. The dioxolane ring provides additional functionality, allowing for further chemical modifications and interactions with other molecules.

Comparison with Similar Compounds

    (3-(1,3-Dioxolan-2-yl)phenyl)trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.

    (3-(1,3-Dioxolan-2-yl)phenyl)dimethylethoxysilane: Contains two methyl groups and one ethoxy group attached to the silicon atom.

    (3-(1,3-Dioxolan-2-yl)phenyl)methyldiethoxysilane: Contains one methyl group and two ethoxy groups attached to the silicon atom.

Uniqueness:

  • The presence of three ethoxy groups in (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane provides greater flexibility in terms of hydrolysis and condensation reactions compared to compounds with fewer ethoxy groups.
  • The dioxolane ring offers unique reactivity and stability, making it suitable for a wide range of applications in materials science and organic synthesis.

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-triethoxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5Si/c1-4-18-21(19-5-2,20-6-3)14-9-7-8-13(12-14)15-16-10-11-17-15/h7-9,12,15H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQFZZADCYULFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=CC(=C1)C2OCCO2)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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